N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide
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Overview
Description
N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound that features a combination of fluorinated phenyl, thiazole, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Thiazole Ring Introduction: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-halo ketone.
Acetamide Linkage Formation: The final step involves coupling the 2,4-difluorophenyl group with the benzimidazole-thiazole intermediate through an acetamide linkage. This can be done using acylation reactions with appropriate reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processes with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones if the thiazole ring is involved.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce any carbonyl groups present.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium methoxide (NaOCH3), ammonia (NH3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound can be used to investigate biological pathways and molecular targets due to its complex structure and potential bioactivity.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific biological context, but common targets include kinases, proteases, and other enzymes involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Difluorophenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide: Lacks the thiazole ring, which may affect its biological activity and specificity.
N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)propionamide: Similar structure but with a propionamide linkage instead of acetamide, potentially altering its pharmacokinetic properties.
N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)ethanamide: Variation in the length of the carbon chain connecting the functional groups, which can influence its binding affinity and selectivity.
Uniqueness
N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide is unique due to its combination of fluorinated phenyl, thiazole, and benzimidazole moieties. This unique structure imparts specific physicochemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its biological activity and specificity compared to similar compounds.
Properties
Molecular Formula |
C18H12F2N4OS |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C18H12F2N4OS/c19-11-5-6-13(12(20)7-11)22-17(25)9-24-15-4-2-1-3-14(15)23-18(24)16-8-21-10-26-16/h1-8,10H,9H2,(H,22,25) |
InChI Key |
YKGRIFKEBAMVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=C(C=C(C=C3)F)F)C4=CN=CS4 |
Origin of Product |
United States |
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